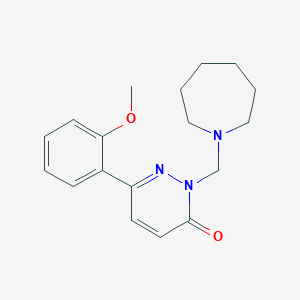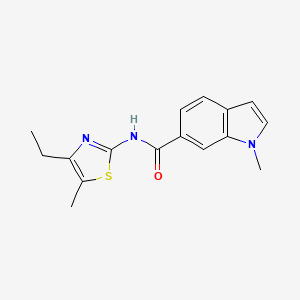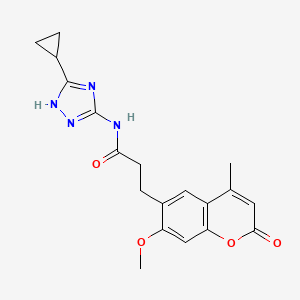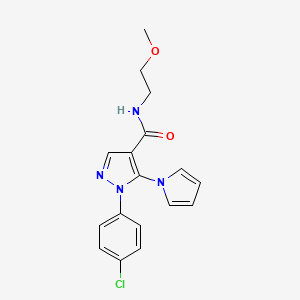![molecular formula C18H16ClN7O B12173629 N-[3-(1H-benzimidazol-2-yl)propyl]-4-chloro-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12173629.png)
N-[3-(1H-benzimidazol-2-yl)propyl]-4-chloro-2-(1H-tetrazol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1H-benzimidazol-2-yl)propyl]-4-chloro-2-(1H-tetrazol-1-yl)benzamide is a complex organic compound that features both benzimidazole and tetrazole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-4-chloro-2-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and bases such as potassium hydroxide (KOH) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the compound during synthesis.
化学反応の分析
Types of Reactions
N-[3-(1H-benzimidazol-2-yl)propyl]-4-chloro-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: Halogen substitution reactions can occur, particularly at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce a variety of halogenated derivatives.
科学的研究の応用
N-[3-(1H-benzimidazol-2-yl)propyl]-4-chloro-2-(1H-tetrazol-1-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
作用機序
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-4-chloro-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The tetrazole group may enhance the compound’s binding affinity and specificity, leading to more potent biological effects .
類似化合物との比較
Similar Compounds
N-[3-(1H-Benzimidazol-2-yl)propyl]-4-fluorobenzamide: Similar structure but with a fluorine atom instead of chlorine.
4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine: Contains a benzimidazole ring but differs in the substituents attached.
Uniqueness
N-[3-(1H-benzimidazol-2-yl)propyl]-4-chloro-2-(1H-tetrazol-1-yl)benzamide is unique due to the combination of benzimidazole and tetrazole moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.
特性
分子式 |
C18H16ClN7O |
|---|---|
分子量 |
381.8 g/mol |
IUPAC名 |
N-[3-(1H-benzimidazol-2-yl)propyl]-4-chloro-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C18H16ClN7O/c19-12-7-8-13(16(10-12)26-11-21-24-25-26)18(27)20-9-3-6-17-22-14-4-1-2-5-15(14)23-17/h1-2,4-5,7-8,10-11H,3,6,9H2,(H,20,27)(H,22,23) |
InChIキー |
OKDJOGFDYLCITI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NC(=N2)CCCNC(=O)C3=C(C=C(C=C3)Cl)N4C=NN=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid](/img/structure/B12173551.png)




![N'~1~,N'~8~-bis[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]octanedihydrazide](/img/structure/B12173572.png)
![{5-Hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}(4-methoxyphenyl)methanone](/img/structure/B12173577.png)

![2-(5-methyl-1H-tetrazol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]benzamide](/img/structure/B12173589.png)
![3-(4-Chlorophenyl)-9-(2-hydroxyphenyl)-2-methyl-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8-ol](/img/structure/B12173592.png)


![1-(4-chlorophenyl)-5-oxo-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide](/img/structure/B12173619.png)
